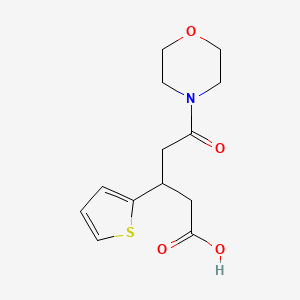![molecular formula C16H18N2O4 B6505699 N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide CAS No. 1428355-90-1](/img/structure/B6505699.png)
N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide, commonly referred to as 4-ethoxy-2-furan-3-yl-ethylenediamide (EFEDA) is a synthetic organic compound that has recently gained attention due to its potential applications in scientific research. EFEDA is a colorless, crystalline solid that is soluble in water and has a melting point of 125 °C. It is a derivative of ethylenediamine and 4-ethoxyphenol, and is a member of the class of compounds known as heterocyclic amines. EFEDA has been studied for its potential biomedical applications, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
作用机制
The mechanism of action of N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is not completely understood. It is believed that this compound acts as an antioxidant by scavenging free radicals, thus preventing oxidative damage to cells. This compound is also thought to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound is believed to have anti-cancer properties due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo experiments. In vitro studies have shown that this compound has antioxidant, anti-inflammatory, and anti-cancer properties. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, and can protect against the development of cancer. This compound has also been shown to have protective effects against environmental pollutants.
实验室实验的优点和局限性
N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, this compound is inexpensive and can be used in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents and can be difficult to purify. In addition, this compound can be toxic at high concentrations.
未来方向
There are several potential future directions for research on N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide. One potential direction is to further investigate the biochemical and physiological effects of this compound in both in vitro and in vivo experiments. In addition, further research on the mechanism of action of this compound could help to elucidate its potential therapeutic effects. Further research could also be conducted to explore the potential applications of this compound in the treatment of diseases such as cancer and inflammation. Finally, research could be conducted to investigate the potential of this compound as a tool to study the effects of environmental pollutants on human health.
合成方法
N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide can be synthesized through a two-step process. The first step involves the reaction of 4-ethoxyphenol and furan-3-yl-ethylenediamine in a solvent such as dimethylformamide (DMF) at a temperature of 110 °C. This reaction produces a mixture of the desired product and byproducts. The second step involves the purification of the mixture by column chromatography, which separates the desired product from the byproducts. The resulting product is this compound.
科学研究应用
N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide has been studied for its potential applications in scientific research. It has been shown to act as an antioxidant, anti-inflammatory, and anti-cancer agent. This compound has been used to study the effects of oxidative stress on cell viability, to investigate the mechanisms of inflammation, and to assess the efficacy of cancer treatments. This compound has also been used as a tool to study the effects of environmental pollutants on human health.
属性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-22-14-5-3-13(4-6-14)18-16(20)15(19)17-9-7-12-8-10-21-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORFSTKRXMXSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505626.png)
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)
![methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6505645.png)
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)

![4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505669.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6505671.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B6505685.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)
![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide](/img/structure/B6505704.png)
![methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B6505706.png)
![2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6505714.png)